Product packaging for 2-Chloro-4-(chloromethyl)thiophene(Cat. No.:CAS No. 73919-91-2)

2-Chloro-4-(chloromethyl)thiophene

Cat. No.: B1660271
CAS No.: 73919-91-2
M. Wt: 167.06 g/mol
InChI Key: GMISTRHEAWZEOU-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)thiophene is a chlorinated thiophene derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds within the chloromethylthiophene family are known to exhibit significant reactivity, making them particularly useful for constructing more complex molecular architectures through various substitution and coupling reactions. Related chloromethylthiophene compounds are frequently employed in the synthesis of bioactive molecules, including antifungal agents such as Tioconazole . The chloromethyl group present in the structure provides a reactive site for further functionalization, allowing researchers to develop novel compounds for pharmaceutical and agrochemical applications . As a chemical building block, this compound enables the exploration of new synthetic pathways and contributes to advancements in medicinal chemistry. Safety and Handling: This chemical requires careful handling due to the potential hazards associated with chloromethylthiophene compounds. Appropriate personal protective equipment (PPE) including gloves, safety glasses, and lab coats must be worn. Operations should be conducted in a well-ventilated area, preferably within a fume hood, to minimize exposure . Storage and Stability: Store in a cool, well-ventilated place. Keep container tightly closed. It is advisable not to store chloromethylthiophene derivatives for extended periods as they may decompose, potentially generating hydrogen chloride gas. For prolonged storage, stabilization with appropriate amines may be necessary . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations and guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2S B1660271 2-Chloro-4-(chloromethyl)thiophene CAS No. 73919-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2S/c6-2-4-1-5(7)8-3-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMISTRHEAWZEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512098
Record name 2-Chloro-4-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73919-91-2
Record name 2-Chloro-4-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the 2 Chloro 4 Chloromethyl Thiophene Core

Direct Chloromethylation of Thiophene (B33073) Precursors

Direct chloromethylation involves the introduction of a chloromethyl (-CH₂Cl) group onto a pre-existing thiophene ring. For the target molecule, the logical starting material would be 2-chlorothiophene (B1346680). This process is a type of electrophilic aromatic substitution.

The classical method for chloromethylation is an electrophilic aromatic substitution (EAS) reaction. This typically involves treating the aromatic substrate with formaldehyde (B43269) (or a polymer like paraformaldehyde) and hydrogen chloride. These reagents generate a highly reactive electrophile, the hydroxymethyl cation ([CH₂OH]⁺) or a related species, which then attacks the electron-rich thiophene ring. Subsequent reaction with chloride ions yields the chloromethylated product.

The regioselectivity of electrophilic aromatic substitution on a substituted thiophene ring is dictated by the electronic properties of the existing substituent. The thiophene ring is inherently electron-rich, with the C2 and C5 positions (adjacent to the sulfur atom) being the most nucleophilic and thus the most reactive towards electrophiles.

In the case of the precursor 2-chlorothiophene, the chlorine atom is an electron-withdrawing group via induction but can donate electron density through resonance. libretexts.org This makes it a deactivating, yet ortho, para-directing group. libretexts.orgyoutube.com In the context of the thiophene ring, the "ortho" position is C3 and the "para" position is C5. Due to the higher intrinsic reactivity of the C5 position in thiophenes, electrophilic attack is strongly favored at this site. Substitution at the C3 position is a secondary possibility, while substitution at the C4 position is electronically disfavored. Therefore, the direct chloromethylation of 2-chlorothiophene is expected to predominantly yield 2-chloro-5-(chloromethyl)thiophene, with 2-chloro-3-(chloromethyl)thiophene (B22618) as a potential minor product. The formation of the target isomer, 2-Chloro-4-(chloromethyl)thiophene, via this direct electrophilic pathway is mechanistically unlikely to be a major product.

To control the outcome of chloromethylation reactions, careful optimization of reaction parameters is essential. These parameters can influence not only the yield but also the selectivity between different isomers and the suppression of side reactions like polymerization. While data for the specific synthesis of this compound is scarce, principles can be drawn from related chloromethylation procedures for thiophene.

Temperature is a critical factor in chloromethylation. The reaction is often exothermic, and elevated temperatures can lead to the formation of polymeric byproducts and other impurities. orgsyn.org In a well-documented procedure for the chloromethylation of unsubstituted thiophene, the reaction temperature is strictly maintained below 5°C through the use of an ice-salt or dry ice bath during the addition of formaldehyde. orgsyn.org This rigorous temperature control is crucial for achieving a clean reaction and obtaining a satisfactory yield of the desired product. orgsyn.org Generally, chloromethylation reactions are conducted at temperatures between -15°C and +20°C, with a range of 0°C to +10°C being considered advantageous. google.comgoogle.com

Unexpectedly, it has been discovered that conducting the chloromethylation of thiophene in the presence of a compound containing a keto-group can result in a purer product with a higher yield. google.com Ketones such as acetone, methyl-ethyl-ketone, and methyl-isobutyl-ketone have been successfully used as solvents or co-solvents in the reaction. google.com The presence of the keto compound helps to minimize the formation of the undesired 3-chloromethyl-thiophene isomer and reduces the creation of tar-like byproducts. google.com This leads to a product that is easier to purify and can be directly used in subsequent reactions without significant contamination. google.com

Table 1: Effect of Keto Compound Additives on the Synthesis of 2-(Chloromethyl)thiophene (B1266113)

ExampleKeto Compound UsedYield of 2-(Chloromethyl)thiopheneReference
1Methyl-isobutyl-ketone81% google.com
2Acetone80% google.com
3Methyl-ethyl-ketone80.2% google.com

The stoichiometry of the reactants plays a significant role in maximizing yield and minimizing side products. A typical procedure involves passing a continuous, rapid stream of hydrogen chloride gas into a mixture of the thiophene precursor and concentrated hydrochloric acid. orgsyn.org This ensures the medium remains saturated with HCl, which is necessary to generate the electrophile from formaldehyde. A preferred molar ratio for the reaction is approximately 1.0 mole of thiophene to 1.0-1.3 moles of aqueous hydrochloric acid, 0.75-1.0 mole of hydrogen chloride gas, and 1.0 mole of paraformaldehyde. google.comgoogle.com The volumetric ratio of thiophene to the keto-compound solvent can vary, with a ratio of 1:2.0 to 1:2.6 being most preferred. google.comgoogle.com

Electrophilic Aromatic Substitution Approaches with Formaldehyde and Hydrogen Halides

Challenges in Minimizing By-product Formation

The direct chloromethylation of thiophene is a common synthetic route, but it is often complicated by the formation of undesirable by-products. Key challenges in this process include the concurrent formation of dichloromethylated and bis-thienyl derivatives, which can significantly reduce the yield of the target compound, this compound, and complicate purification processes.

During the chloromethylation reaction, which typically involves reagents like formaldehyde and hydrogen chloride, the reactive nature of the thiophene ring can lead to multiple substitutions. The primary by-products of concern are:

Dichloromethylated Thiophenes: Over-reaction can lead to the introduction of a second chloromethyl group onto the thiophene ring, yielding products such as 2,5-bis(chloromethyl)thiophene.

Bis-thienyl Derivatives: The electrophilic nature of the chloromethylated intermediate can lead to it reacting with another thiophene molecule, forming bis-thienyl-methane structures. google.com

Research has shown that the formation of these impurities is a significant hurdle. For instance, the synthesis of 2-chloromethyl-thiophene can result in a mixture containing not only the desired product but also 2,5-dichloromethyl-thiophene, chloromethyl-bis-thienyl-methane, and bis-thienyl-methane. google.com The presence of these by-products, along with positional isomers like 3-chloromethyl-thiophene, makes the isolation of a pure product exceptionally difficult. google.com

To address these challenges, modifications to the reaction conditions have been explored. One effective strategy has been to carry out the chloromethylation of thiophene in the presence of a compound containing a keto group. This approach has been found to yield a purer form of the chloromethylated thiophene, with the content of the problematic 3-chloromethyl-thiophene isomer being significantly reduced to below 0.3 mass %. google.com This demonstrates a targeted effort to control the regioselectivity and extent of the chloromethylation reaction.

Nucleophilic Substitution Routes from Hydroxymethylated Thiophenes

An alternative to direct chloromethylation is the conversion of hydroxymethylated thiophenes to their chloromethylated counterparts via nucleophilic substitution. This two-step approach involves the initial synthesis of a thiophenemethanol derivative, followed by the replacement of the hydroxyl group with a chlorine atom.

Conversion of 2-Thiophenemethanol (B153580) to Chloromethylated Analogs via Sulfonyl Chlorides

A widely employed method for the conversion of 2-thiophenemethanol and its analogs to chloromethylated thiophenes involves the use of sulfonyl chlorides, such as thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl), in the presence of a base. This reaction proceeds through the formation of a reactive intermediate, a chlorosulfite or mesylate ester, which is then displaced by a chloride ion.

The use of thionyl chloride is a classic method for converting alcohols to alkyl chlorides. The reaction is favorable because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. However, the acidic nature of the HCl produced can sometimes lead to side reactions with sensitive substrates.

The table below outlines a general reaction scheme for this conversion:

ReactantReagentProduct
2-Chloro-4-(hydroxymethyl)thiopheneThionyl Chloride (SOCl₂)This compound
2-ThiophenemethanolMethanesulfonyl Chloride (MsCl), then LiCl2-(Chloromethyl)thiophene

This nucleophilic substitution pathway offers a more controlled approach compared to direct chloromethylation, as the pre-functionalized starting material directs the position of the chloromethyl group, thus avoiding the formation of positional isomers.

Analysis of Reaction Kinetics and Efficiency in Nucleophilic Chlorination

The efficiency and rate of nucleophilic chlorination of hydroxymethylated thiophenes are influenced by several factors, including the nature of the substrate, the choice of chlorinating agent, and the reaction conditions. Computational studies on the nucleophilic aromatic substitution (SNAr) reactions of thiophene derivatives provide insight into the reactivity of these systems. nih.gov

The kinetics of these reactions can be understood by examining the stability of the intermediates and the energy barriers of the transition states. For example, in the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466), the reaction proceeds through a stepwise pathway involving the initial addition of the nucleophile. nih.gov The rate of this addition is influenced by the electrophilicity of the thiophene ring, which is in turn affected by the substituents present. nih.gov

A study investigating the SNAr mechanism of various 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine found a linear correlation between the electrophilicity of the thiophene derivative and the Gibbs free energy barriers of the reaction. nih.gov This suggests that the reactivity of substituted thiophenes in nucleophilic substitution reactions can be predicted based on their electronic properties. nih.gov The formation of a zwitterionic intermediate by the nucleophilic addition of pyrrolidine to the C2 carbon of thiophene proceeds with a relatively low energy barrier, indicating a facile initial step in the substitution process. nih.gov

The table below summarizes the calculated Gibbs free energy barriers for the uncatalyzed pathway of a model reaction, highlighting the energy required for the reaction to proceed. nih.gov

Reaction StepSpeciesGibbs Free Energy Barrier (kcal/mol)
Nucleophilic AdditionZwitterion Formation19.0
Methanol EliminationUncatalyzed Pathway47.3

These findings underscore the importance of understanding the electronic effects of substituents on the thiophene ring to optimize the efficiency of nucleophilic chlorination reactions.

Indirect Synthetic Strategies for Introducing the Chloromethyl Moiety

Indirect methods for synthesizing this compound offer alternative pathways that can provide better control over the final product's structure and purity. These strategies typically involve creating the thiophene core with other functional groups that are later converted into the desired chloromethyl group.

Functional Group Interconversion on Pre-functionalized Thiophenes

Functional group interconversion is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. In the context of synthesizing this compound, this could involve, for example, the reduction of a carboxylic acid or an aldehyde at the 4-position of a 2-chlorothiophene ring to a hydroxymethyl group, followed by its conversion to a chloromethyl group as described in section 2.1.2.1.

This multi-step approach allows for the precise placement of the chloromethyl group, avoiding the formation of isomeric by-products that can plague direct chloromethylation methods. The starting materials for such a synthesis would be pre-functionalized thiophenes, such as 2-chlorothiophene-4-carboxylic acid or 2-chlorothiophene-4-carbaldehyde.

Chlorination via Radical Substitution Mechanisms on Alkyl-Substituted Thiophenes

Another indirect route involves the chlorination of an alkyl-substituted thiophene, such as 2-chloro-4-methylthiophene (B13107644), via a free radical substitution mechanism. This type of reaction is typically initiated by ultraviolet (UV) light or a radical initiator. masterorganicchemistry.comyoutube.com The process involves the abstraction of a hydrogen atom from the methyl group by a chlorine radical, followed by the reaction of the resulting thienyl-methyl radical with a molecule of chlorine (Cl₂). youtube.com

Free radical reactions are characterized by a three-step mechanism: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV light. youtube.com

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of 2-chloro-4-methylthiophene to form hydrogen chloride (HCl) and a 2-chloro-4-(thienylmethyl) radical. This radical then reacts with another Cl₂ molecule to yield this compound and a new chlorine radical, which continues the chain reaction. youtube.com

Termination: The reaction ceases when two radicals combine to form a stable molecule. youtube.com

While this method can be effective, it is often non-specific, and over-chlorination can occur, leading to the formation of dichloromethyl and trichloromethyl derivatives. youtube.com The selectivity of the reaction can be influenced by the solvent and reaction conditions. rsc.org The reactivity at a specific position can also be influenced by steric effects, where the abstraction of a hydrogen atom can be driven by the release of steric compression. rsc.org

The table below provides a simplified overview of the propagation steps in the radical chlorination of 2-chloro-4-methylthiophene.

StepReactantsProducts
12-chloro-4-methylthiophene + Cl•2-chloro-4-(thienylmethyl) radical + HCl
22-chloro-4-(thienylmethyl) radical + Cl₂This compound + Cl•

This method highlights a different synthetic philosophy, starting with an alkyl group and functionalizing it, rather than building the chloromethyl group from other functionalities.

Scalability Considerations and Process Optimization for this compound Synthesis

Scaling the synthesis of a substituted thiophene like this compound from the laboratory to an industrial scale would present several key challenges. A common route to chloromethylated thiophenes is the Blanc chloromethylation, which involves reacting a thiophene precursor with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst.

For large-scale production, process optimization would be critical. This includes managing the exothermic nature of the reaction through controlled addition of reagents and efficient heat dissipation to prevent runaway reactions and the formation of polymeric byproducts. The choice of solvent is also crucial; for related processes, solvents like methyl-isobutyl-ketone have been used to facilitate separation and improve yield. chemicalbook.com Optimizing the molar ratios of reactants, such as thiophene, formaldehyde, and hydrogen chloride, is a standard strategy for maximizing conversion and minimizing waste, a significant consideration for industrial applications. chemicalbook.com

Strategies for High-Yield and High-Purity Production

Achieving high yield and purity in the synthesis of chloromethylated thiophenes often involves a multi-faceted approach. One primary strategy is the careful selection of the starting material and reaction pathway. For instance, instead of direct chloromethylation of a pre-substituted thiophene, an alternative route could involve the synthesis of an intermediate like (2-chloro-4-thienyl)methanol, followed by its conversion to the desired chloromethyl derivative. The chlorination of thiophenemethanol precursors using reagents like thionyl chloride is a documented method. chemicalbook.com

To enhance purity, post-reaction workup is essential. This typically involves:

Neutralization: Washing the crude product with a basic solution, such as sodium bicarbonate or potassium carbonate, to remove acidic impurities. chemicalbook.comchemicalbook.com

Extraction: Using an appropriate organic solvent to isolate the product from the aqueous phase. chemicalbook.com

Purification: Employing techniques like vacuum distillation to separate the target compound from unreacted starting materials and byproducts. orgsyn.org

For unstable compounds, which many chloromethylated thiophenes are, the addition of stabilizers like dicyclohexylamine (B1670486) after distillation can be crucial to prevent decomposition during storage. orgsyn.org The table below summarizes typical conditions for related chloromethylation reactions, which could serve as a starting point for developing a high-yield process for the 2,4-isomer.

ParameterCondition for High Yield/PurityRationaleSource
Reaction Temperature 0°C to 10°CMinimizes byproduct formation and polymerization. chemicalbook.com
Purification Method Vacuum DistillationSeparates product from less volatile impurities. orgsyn.org
Stabilization Addition of dicyclohexylaminePrevents decomposition and polymerization upon storage. orgsyn.org

Application of Phase Transfer Catalysis in Synthetic Protocols

Phase Transfer Catalysis (PTC) is a powerful technique for synthesizing compounds where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). google.com This methodology is particularly relevant for the synthesis of thiophene derivatives. For example, PTC has been successfully used in the O-alkylation step for the synthesis of the antifungal agent Tioconazole, which utilizes a 2-chloro-3-(chloromethyl)thiophene intermediate. google.com

In the context of synthesizing this compound, PTC could be applied in two main ways:

Synthesis of the Chloromethyl Group: A Polish patent describes the synthesis of 2-(chloromethyl)thiophene from 2-thienylmethanol using hydrochloric acid in a two-phase system (water and an organic solvent like methylene (B1212753) chloride) with a phase transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336). thieme-connect.de This approach avoids harsh reagents like thionyl chloride and can be safer and more environmentally friendly. thieme-connect.de

Subsequent Reactions: Once this compound is synthesized, it can be used in subsequent PTC reactions. For example, to form a nitrile, the chloromethylated thiophene (in an organic solvent) could be reacted with an aqueous solution of sodium cyanide in the presence of a catalyst like tetrabutylammonium (B224687) bromide. chemicalbook.com This method allows for efficient nucleophilic substitution under milder conditions than traditional single-phase reactions. chemicalbook.comgoogle.com

The use of PTC offers several advantages for scalability, including potentially higher yields, reduced reaction times, and the use of less expensive and hazardous reagents. google.comnbinno.com

The table below illustrates catalysts used in related PTC reactions.

CatalystReactantsProduct TypeSource
Tetrabutylammonium bromide 2-chloromethyl-thiophene, Sodium cyanide2-thienyl-acetonitrile chemicalbook.com
Aliquat 336 2-thienylmethanol, Hydrochloric acid2-(chloromethyl)thiophene thieme-connect.de
Tetrabutylammonium bromide 2-Chloro-3-(chloromethyl)thiophene, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanolO-alkylated intermediate for Tioconazole google.com

Advanced Reaction Pathways and Derivatization Strategies of 2 Chloro 4 Chloromethyl Thiophene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom of the chloromethyl moiety is an excellent leaving group, facilitating a wide range of SN2 reactions. This allows for the straightforward introduction of nitrogen, sulfur, carbon, and other heteroatoms, making it a versatile building block for a diverse array of thiophene (B33073) derivatives.

Amination Reactions for Novel Thiophene-Containing Amines

The reaction of 2-chloro-4-(chloromethyl)thiophene with various nitrogen nucleophiles, such as ammonia (B1221849), primary amines, or secondary amines, provides a direct route to the corresponding 4-(aminomethyl)thiophene derivatives. These reactions are typically performed in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting amines are valuable intermediates in medicinal chemistry and materials science. For instance, the Delépine reaction, involving an initial reaction with hexamethylenetetramine followed by acidic hydrolysis, can be employed for the synthesis of the primary amine. thieme-connect.de

Reactant(s)Reagent(s)/ConditionsProduct(s)Description
This compound, BenzylamineAcetonitrile (B52724), RefluxN-((5-Chlorothiophen-3-yl)methyl)benzylamineA secondary amine is formed through direct substitution.
This compound, PiperidineEthanol, K₂CO₃, Reflux1-((5-Chlorothiophen-3-yl)methyl)piperidineSynthesis of a tertiary amine with a cyclic secondary amine.
This compound1. Hexamethylenetetramine, Chloroform, Reflux2. HCl, Ethanol(5-Chlorothiophen-3-yl)methanamine hydrochlorideThe Delépine reaction provides a pathway to the primary amine salt. thieme-connect.de

Thiolation and Sulfide Formation

Analogous to amination, thiolation can be achieved by reacting this compound with thiols or their corresponding thiolate salts. This reaction leads to the formation of thioethers (sulfides), which are significant in various chemical and biological contexts. The reaction proceeds readily under basic conditions, which serve to deprotonate the thiol, increasing its nucleophilicity.

Reactant(s)Reagent(s)/ConditionsProduct(s)Description
This compound, Sodium thiomethoxideDimethylformamide (DMF), Room Temperature2-Chloro-4-((methylthio)methyl)thiopheneFormation of a simple alkyl thioether.
This compound, ThiophenolEthanol, Sodium Hydroxide2-Chloro-4-((phenylthio)methyl)thiopheneSynthesis of an aryl thioether.
This compound, 2,3-DichlorobenzenethiolDMF, K₂CO₃2-Chloro-4-(((2,3-dichlorophenyl)thio)methyl)thiopheneThioetherification with a substituted thiol, demonstrating the reaction's tolerance for other functional groups. researchgate.net

Cyanation for Acetonitrile Derivatives

The displacement of the chloride by a cyanide ion is a powerful C-C bond-forming reaction, yielding (5-chlorothiophen-3-yl)acetonitrile. This transformation is typically accomplished using alkali metal cyanides, such as sodium or potassium cyanide, in a polar solvent system. google.comstackexchange.com The resulting acetonitrile derivative is a key intermediate, as the nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine. Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, can be used to enhance the reaction rate when using aqueous/organic solvent mixtures. google.comgoogle.com

Reactant(s)Reagent(s)/ConditionsProduct(s)Description
This compoundSodium Cyanide, Water/Acetone, 50-80°C(5-Chlorothiophen-3-yl)acetonitrileDirect conversion to the acetonitrile derivative in a mixed solvent system. google.com
This compoundSodium Cyanide, Tetrabutylammonium Bromide, Water, 70°C(5-Chlorothiophen-3-yl)acetonitrilePhase-transfer catalyzed cyanation for efficient conversion. google.com

Formation of Azido and Thiocyanato Derivatives

Further synthetic utility is demonstrated by the reaction with other nucleophiles like azide (B81097) and thiocyanate (B1210189) ions. The reaction with sodium azide in a polar aprotic solvent like DMF yields 4-(azidomethyl)-2-chlorothiophene. This azide can subsequently be converted into a primary amine via reduction, offering an alternative to direct amination. Similarly, treatment with potassium thiocyanate produces 2-chloro-4-(thiocyanatomethyl)thiophene, an intermediate for synthesizing various sulfur-containing heterocycles.

Reactant(s)Reagent(s)/ConditionsProduct(s)Description
This compoundSodium Azide (NaN₃), DMF4-(Azidomethyl)-2-chlorothiopheneSynthesis of the corresponding azide, a precursor to amines.
This compoundPotassium Thiocyanate (KSCN), Ethanol, Reflux2-Chloro-4-(thiocyanatomethyl)thiopheneFormation of the thiocyanate derivative.

Ring-Closure Reactions via Intramolecular Cyclization

The derivatives synthesized via nucleophilic substitution can serve as precursors for intramolecular cyclization reactions, leading to fused thiophene ring systems. By introducing a second reactive group, either on the side chain or on the thiophene ring, subsequent ring closure can be induced. For example, the (5-chlorothiophen-3-yl)acetonitrile can be elaborated into a system where a nucleophile can displace the chloro group at the C2 position, forming a new ring.

Reactant(s)Reagent(s)/ConditionsProduct(s)Description
Ethyl 2-((5-chlorothiophen-3-yl)methylamino)acetateSodium Ethoxide, Ethanol, RefluxEthyl 5-chloro-6,7-dihydrothieno[3,4-b]pyrrol-4(5H)-oneA hypothetical intramolecular Dieckmann-type condensation following an initial amination and esterification sequence.

Electrophilic Aromatic Substitution on the Thiophene Ring System

The thiophene ring is inherently electron-rich and more reactive towards electrophiles than benzene. pharmaguideline.compearson.com Substitution typically occurs at the C2 or C5 position. In this compound, the C2 position is blocked by a chloro group, which is an ortho-para director but deactivating. The chloromethyl group at C4 is weakly deactivating. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the sulfur atom and is para to the chloromethyl group. The C3 position is the least favored site for substitution.

Common electrophilic substitution reactions include halogenation and nitration. masterorganicchemistry.com For example, chlorination with reagents like sulfuryl chloride or nitration with a mixture of nitric and sulfuric acids would be expected to yield the 5-substituted product. researchgate.netjcu.edu.au

Reaction TypeReagent(s)/ConditionsExpected Major ProductDescription
ChlorinationSulfuryl chloride (SO₂Cl₂), Acetic Acid2,5-Dichloro-4-(chloromethyl)thiopheneIntroduction of a second chlorine atom at the most activated position (C5). jcu.edu.au
BrominationN-Bromosuccinimide (NBS), CCl₄, Benzoyl Peroxide2-Chloro-5-bromo-4-(chloromethyl)thiopheneSelective bromination at the C5 position.
NitrationHNO₃, H₂SO₄, 0°C2-Chloro-4-(chloromethyl)-5-nitrothiopheneNitration occurs at the C5 position due to the directing effects of the existing substituents. researchgate.netquora.com

Directed Functionalization Based on Substituent Effects

The chlorine atom at the 2-position and the chloromethyl group at the 4-position of the thiophene ring exert distinct electronic effects that guide the regioselectivity of further functionalization. The chlorine on the ring is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. Conversely, the chloromethyl group is a reactive site for nucleophilic substitution. This difference in reactivity allows for selective transformations at either position. For instance, the chloromethyl group can be readily displaced by various nucleophiles to introduce new functional groups, while the chloro-substituted ring can participate in metal-catalyzed cross-coupling reactions.

Oxidation and Reduction Transformations of this compound

The sulfur atom in the thiophene ring and the chloromethyl group are susceptible to oxidation and reduction, respectively, opening pathways to further derivatization.

The thiophene ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of sulfides to sulfoxides and sulfones is a valuable transformation in organic synthesis, as these oxidized sulfur compounds are important intermediates. rsc.orgbeilstein-journals.org The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of oxidant and reaction conditions. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org For example, using a stoichiometric amount of an oxidizing agent under mild conditions tends to yield the sulfoxide, while an excess of the oxidant and more forcing conditions will lead to the sulfone. beilstein-journals.orgorganic-chemistry.org The use of urea-hydrogen peroxide (UHP) is one practical method for the controlled oxidation of sulfides. beilstein-journals.org

Table 1: Oxidation of Sulfides to Sulfoxides and Sulfones

Starting MaterialOxidizing AgentProductReference
ThioetherHydrogen Peroxide/Tantalum CarbideSulfoxide organic-chemistry.org
ThioetherHydrogen Peroxide/Niobium CarbideSulfone organic-chemistry.org
ThioglycosidesUrea-Hydrogen Peroxide (1.5 equiv)Glycosyl Sulfoxides beilstein-journals.org
ThioglycosidesUrea-Hydrogen Peroxide (2.5 equiv)Glycosyl Sulfones beilstein-journals.org

The chloromethyl group can be selectively reduced to a methyl group. This transformation can be achieved using various reducing agents. This reduction provides a pathway to 2-chloro-4-methylthiophene (B13107644), a different building block for further synthetic elaborations.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound can participate in these reactions to create more complex molecular architectures. nih.govorganicreactions.org

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with a halide catalyzed by a palladium complex, is a widely used method for C-C bond formation. nih.govmdpi.comharvard.eduresearchgate.net The reaction is valued for its tolerance of a wide range of functional groups and its use of generally stable and environmentally benign boron reagents. mdpi.com The chloro substituent on the thiophene ring of this compound can serve as the halide partner in Suzuki couplings. nih.govresearchgate.net

The Stille reaction provides another avenue for carbon-carbon bond formation by coupling an organotin compound with an organic halide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org While effective, the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org The reaction mechanism involves oxidative addition of the halide to the palladium catalyst, transmetalation with the organotin reagent, and reductive elimination to give the coupled product. wikipedia.org this compound can be utilized as the halide component in Stille cross-coupling reactions. nih.gov

Table 2: Comparison of Suzuki and Stille Cross-Coupling Reactions

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (e.g., boronic acids, esters)Organotin (Organostannanes)
Catalyst Palladium complexPalladium complex
Advantages Stable, environmentally benign reagentsVersatile with few limitations on R-groups
Disadvantages Can require base for activationToxic tin compounds, low polarity

Construction of Fused Heterocyclic Systems Utilizing this compound as a Precursor

The dual reactivity of this compound makes it a valuable starting material for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.gov

Thieno[2,3-b]pyridines are a class of fused heterocycles with a range of biological activities. mdpi.comresearchgate.net The synthesis of these derivatives can be achieved by reacting a substituted thiophene with a reagent that provides the atoms necessary to form the fused pyridine (B92270) ring. In one approach, this compound can be envisioned as a synthon where the chloromethyl group is first converted to an amino or other suitable functional group, which then participates in a cyclization reaction to form the pyridine ring fused to the thiophene core. researchgate.netresearchgate.net

Formation of Thieno[3,2-d]pyrimidine (B1254671) Scaffolds

The synthesis of the thieno[3,2-d]pyrimidine core is a well-established area of heterocyclic chemistry, primarily utilizing functionalized 3-aminothiophenes as key intermediates. The general approach involves the construction of the pyrimidine (B1678525) ring onto the thiophene core.

Common synthetic strategies leading to thieno[3,2-d]pyrimidines include:

Cyclization of 3-Aminothiophene-2-carboxamides: One of the most prevalent methods involves the reaction of 3-aminothiophene-2-carboxamides with various one-carbon synthons. For instance, heating these amides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones. Subsequent chlorination, often with reagents like phosphoryl chloride or oxalyl chloride, can then be employed to introduce a chlorine atom at the 4-position of the pyrimidine ring, affording 4-chlorothieno[3,2-d]pyrimidines which are versatile intermediates for further derivatization.

Reaction of 3-Aminothiophenes with Nitriles: Another approach involves the reaction of 3-aminothiophene-2-carbonitriles with reagents like formamide (B127407) or orthoesters to construct the pyrimidine ring.

From 2-aminothiophenes: While less direct for the [3,2-d] isomer, certain synthetic routes may start from 2-aminothiophenes which undergo rearrangement or a series of reactions to form the desired fused ring system. For example, reaction with chloroacetonitrile (B46850) under basic conditions can lead to the formation of the thieno[3,2-d]pyrimidine core.

It is important to note that these established methods start with thiophenes bearing amino and carbonyl or cyano functionalities at the 2 and 3 positions, which are necessary for the annulation of the pyrimidine ring. The structure of this compound does not possess these specific functionalities in the required positions for direct conversion to a thieno[3,2-d]pyrimidine scaffold through these common pathways.

Cyclocondensation Reactions in Heterocycle Synthesis

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring system from two or more molecules, where one or more small molecules (like water or ammonia) are eliminated. These reactions are highly versatile for constructing a wide array of heterocyclic frameworks.

Examples of cyclocondensation reactions in heterocycle synthesis include:

Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form a thiophene ring.

Gewald Aminothiophene Synthesis: This reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base to produce a 2-aminothiophene. These products are then key intermediates for further cyclizations, including the formation of thieno[3,2-d]pyrimidines as mentioned previously.

Hantzsch Dihydropyridine Synthesis: A well-known example of cyclocondensation where an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt react to form a dihydropyridine.

The utility of a molecule in cyclocondensation reactions depends on the presence of appropriate functional groups that can act as nucleophiles or electrophiles to facilitate ring closure. While the chloromethyl group in this compound is an electrophilic site, its direct participation in a cyclocondensation reaction to form a new fused heterocyclic ring system is not prominently documented in the surveyed literature. Such reactions typically require 1,2-, 1,3-, 1,4-, or 1,5-dicarbonyl compounds, or molecules with appropriately spaced nucleophilic and electrophilic centers to enable intramolecular or intermolecular ring formation.

Applications in Contemporary Chemical Research

Role as an Advanced Synthetic Intermediate and Building Block

The reactivity of 2-Chloro-4-(chloromethyl)thiophene makes it a crucial component in organic synthesis. The presence of two distinct chlorine substituents—one directly on the thiophene (B33073) ring and another in the chloromethyl group—allows for selective chemical transformations.

The compound is instrumental in the creation of intricate organic molecules that incorporate the thiophene moiety. lab-chemicals.com The chloromethyl group is particularly susceptible to nucleophilic substitution reactions, allowing for the attachment of various functional groups. This reactivity is harnessed to build larger, more complex structures. For instance, it can undergo reactions like the Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds and assembling elaborate organic frameworks.

The strategic placement of the chloro and chloromethyl groups on the thiophene ring provides chemists with a versatile scaffold. This allows for the precise introduction of different substituents, leading to a wide array of thiophene derivatives with tailored properties for various applications.

A significant application of this compound lies in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). google.comgoogle.com For example, a related compound, 2-chloro-3-(chloromethyl)thiophene (B22618), is a crucial building block for the antifungal agent Tioconazole. nbinno.com The synthesis involves an O-alkylation reaction where the chloromethyl group reacts with another molecule to form the core structure of the drug. nbinno.com This highlights the importance of chloromethylated thiophenes in constructing medicinally relevant compounds. google.comgoogle.comnbinno.com

The broader class of chlorinated compounds is well-established in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine. nih.gov These compounds are used to treat a wide range of diseases, underscoring the value of intermediates like this compound in drug discovery and development. nih.gov

Table 1: Examples of Thiophene Derivatives in Pharmaceutical Research

Derivative Class Therapeutic Area Research Focus
N-substituted thiophenes Antibacterial Investigating activity against Gram-positive bacteria.
Imidazole-containing thiophenes Antifungal Synthesis of agents like Tioconazole. nbinno.comsigmaaldrich.com

The reactivity of this compound also makes it a valuable tool in the development of new agrochemicals. lab-chemicals.comnbinno.com Researchers utilize this compound to explore novel synthetic pathways to create molecules with potential applications in crop protection. The thiophene scaffold is a common feature in various biologically active compounds, and the ability to functionalize it through intermediates like this one is crucial for discovering new and effective agrochemical agents. nbinno.com

Contributions to Materials Science Research

Beyond its applications in the life sciences, this compound and its derivatives are making significant inroads in the field of materials science. The electronic properties of the thiophene ring make it an attractive component for advanced organic materials.

Thiophene-based molecules are at the forefront of research into organic semiconductors. nih.gov These materials are prized for their potential use in flexible electronics, and compounds derived from this compound can be used to create the building blocks for these advanced materials. Thiophene-containing polymers, in particular, are a major area of investigation for their semiconducting properties. nih.gov

The ability to synthesize a variety of thiophene derivatives from intermediates like this compound allows for the fine-tuning of the electronic and physical properties of these materials. This is essential for optimizing their performance in devices such as organic field-effect transistors (OFETs).

The versatility of this compound extends to the synthesis of a range of organic electronic materials. Thiophene derivatives are crucial for the development of:

Organic Light-Emitting Diodes (OLEDs): These materials are used to create efficient light-emitting displays.

Organic Photovoltaics (OPVs): This compound is involved in synthesizing materials that improve the efficiency of solar energy conversion.

The ability to create tailored thiophene-based molecules from this intermediate is a key factor in advancing the field of organic electronics.

Table 2: Applications of Thiophene Derivatives in Materials Science

Application Material Type Key Property
Organic Field-Effect Transistors (OFETs) Organic Semiconductors Charge carrier mobility. ntu.edu.tw
Organic Light-Emitting Diodes (OLEDs) Light-Emitting Materials Efficient light emission.

Impact on Medicinal Chemistry Research

The strategic importance of this compound in medicinal chemistry is underscored by its utility in constructing molecular scaffolds with therapeutic potential. The distinct reactivity of the 2-chloro and the 4-chloromethyl substituents enables chemists to selectively introduce different functionalities, paving the way for the synthesis of complex molecules.

Precursor in the Synthesis of Compounds Investigated for Kinase Inhibition

The thiophene nucleus is a key component in many compounds designed to inhibit kinases, a class of enzymes that play a crucial role in cell signaling and are often implicated in diseases like cancer. nih.govdrugbank.com The thieno[2,3-c]pyridine (B153571) scaffold, in particular, has been identified as a promising core for the development of novel kinase inhibitors. nih.gov

Research has led to the discovery of a series of 2,4-disubstituted thieno[2,3-c]pyridines as potent inhibitors of COT kinase (also known as MAP3K8). nih.gov The synthesis of these compounds often involves the use of thiophene precursors that can be elaborated into the desired fused heterocyclic system. The structural features of this compound make it an ideal starting material for creating such thienopyridine derivatives. For instance, the chloromethyl group can be converted to an amino group, which can then participate in a cyclization reaction to form the pyridine (B92270) ring fused to the thiophene core.

Similarly, thieno[2,3-d]pyrimidine-based analogues have shown promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in certain types of leukemia. nih.gov The synthesis of these complex heterocyclic systems can be facilitated by starting with appropriately substituted thiophenes. The reactivity of this compound allows for the introduction of the necessary functional groups to construct the fused pyrimidine (B1678525) ring.

Table 1: Kinase Inhibitor Scaffolds Derived from Thiophene Precursors

Scaffold Target Kinase Therapeutic Area
Thieno[2,3-c]pyridine COT (MAP3K8) Cancer
Thieno[2,3-d]pyrimidine FLT3, IKKβ Cancer, Inflammatory Diseases
Thieno[2,3-b]pyridine c-Src Cancer

Building Block for Compounds with Potential Antibacterial and Antifungal Activity (Focus on synthetic role, not biological activity itself)

The thiophene ring is a well-established pharmacophore in the design of antimicrobial agents. nih.govderpharmachemica.comnih.gov The compound this compound serves as a valuable starting point for the synthesis of novel thiophene derivatives with potential antibacterial and antifungal properties. Its bifunctional nature allows for the introduction of various substituents that can modulate the biological activity of the final compounds.

One synthetic strategy involves the reaction of the chloromethyl group with different nucleophiles to introduce diverse side chains, while the chloro group at the 2-position can be used for cross-coupling reactions to build more complex molecular architectures. For example, a series of novel thiophene derivatives were synthesized where a tetrasubstituted 2-acetylthiophene (B1664040) was used as a key intermediate. nih.gov This intermediate was then condensed with various nitrogen nucleophiles to afford iminothiophene derivatives.

Another approach involves the Gewald reaction, a multicomponent condensation that is highly effective for the synthesis of polysubstituted 2-aminothiophenes. derpharmachemica.comresearchgate.net While this compound itself may not be a direct substrate for the classical Gewald reaction, its derivatives can be incorporated into synthetic schemes that utilize this powerful transformation to build thiophene rings with desired substitution patterns for antimicrobial screening. For instance, the synthesis of various tetrahydrobenzothiophene derivatives has been achieved with the goal of developing new antimicrobial agents. derpharmachemica.comresearchgate.net

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of thiophene-based heterocycles like 1,2,4-triazoles. mdpi.com These compounds are synthesized by reacting thiophene-2-carbohydrazide (B147627) with isothiocyanates, followed by cyclization. The resulting triazole-thiones can be further functionalized, for example, through Mannich reactions to introduce aminomethyl groups. mdpi.com

Table 2: Synthetic Strategies Employing Thiophene Building Blocks for Antimicrobial Agents

Synthetic Approach Key Intermediate Type Resulting Compound Class
Nucleophilic Substitution & Condensation Tetrasubstituted 2-acetylthiophenes Iminothiophene derivatives
Gewald Reaction Cyclohexanone, Ethyl cyanoacetate, Sulfur 2-Aminotetrahydrobenzothiophenes
Hydrazinolysis & Cyclization Thiophene-2-carbohydrazides Thiophene-linked 1,2,4-triazoles

Enabling Synthesis of Polycyclic Aromatic Compounds and Hybrid Systems

The reactivity of this compound also extends to the synthesis of polycyclic aromatic hydrocarbons (PAHs) and hybrid molecular systems. rsc.org These larger, fused-ring structures are of interest for their unique electronic and photophysical properties, with potential applications in materials science and bioimaging. thieme.de

The synthesis of thieno-fused heterocyclic systems is a key application. For example, the preparation of thieno nih.govderpharmachemica.comnih.govthiadiazine 1,1-dioxides, a novel class of heterocyclic compounds, has been reported. clockss.org The synthetic route involves the Curtius rearrangement of acyl azides derived from sulfamoylcarboxy precursors. The isocyanates generated in this rearrangement undergo spontaneous ring-closure to yield the desired thieno-fused thiadiazines.

Furthermore, there is significant interest in developing novel 1,10-phenanthroline-based compounds that incorporate thiophene units. thieme.de These hybrid systems are promising as metal-chelating agents and as components in organic electronics and bioimaging materials. The synthesis of functionalized thieno[3,4-f] nih.govphenanthrolines demonstrates the utility of thiophene precursors in constructing these complex, fused aromatic systems. thieme.de The presence of reactive handles on the thiophene starting material, such as those found in this compound, is crucial for building these intricate structures.

Table 3: Polycyclic and Hybrid Systems Synthesized from Thiophene Precursors

Compound Class Synthetic Strategy Potential Application
Thieno nih.govderpharmachemica.comnih.govthiadiazine 1,1-dioxides Curtius rearrangement and cyclization Pharmaceuticals
Thieno[3,4-f] nih.govphenanthrolines Multi-step synthesis involving fused ring formation Metal-chelating agents, Organic electronics, Bioimaging
Phosphorus and Sulfur-doped PAHs Ring-closure reactions Advanced materials

Spectroscopic and Structural Characterization Techniques for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment and connectivity of atoms within a molecule.

In the ¹H NMR spectrum of 2-Chloro-4-(chloromethyl)thiophene, the protons on the thiophene (B33073) ring and the chloromethyl group exhibit distinct chemical shifts. The two aromatic protons on the thiophene ring typically appear as doublets in the region of δ 7.0-7.5 ppm. The protons of the chloromethyl group (–CH₂Cl) are expected to resonate as a singlet further downfield, typically in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom. The integration of these signals confirms the number of protons in each unique environment. For instance, the signal for the chloromethyl group would integrate to two protons, while the signals for the thiophene ring protons would each integrate to one proton. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Thiophene H-3 ~7.1 Doublet 1H
Thiophene H-5 ~7.3 Doublet 1H

Note: Actual chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected in the aromatic region, corresponding to the four carbon atoms of the thiophene ring. The carbon atom bonded to the chlorine atom (C-2) will be significantly deshielded and appear at a lower field. The carbon of the chloromethyl group (–CH₂Cl) will also be deshielded and appear in a characteristic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 (C-Cl) ~130
C-3 ~125
C-4 ~138
C-5 ~127

Note: These are approximate values and can be influenced by the experimental conditions.

Two-dimensional (2D) NMR techniques provide further detail about the connectivity within the molecule.

COSY (Correlation Spectroscopy) : A COSY spectrum reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak would be observed between the two thiophene ring protons, confirming their adjacent relationship. youtube.com

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded carbon and proton atoms. sdsu.eduyoutube.com The HMQC or HSQC spectrum would show correlations between the thiophene ring protons and their attached carbons, as well as between the chloromethyl protons and the chloromethyl carbon. This allows for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the chloromethyl group would show a correlation to the C-4 and C-3 carbons of the thiophene ring, confirming the attachment point of the chloromethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org The molecular formula of this compound is C₅H₄Cl₂S.

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uk Therefore, the mass spectrum will show three peaks for the molecular ion:

M+ : Containing two ³⁵Cl atoms.

M+2 : Containing one ³⁵Cl and one ³⁷Cl atom.

M+4 : Containing two ³⁷Cl atoms.

The relative intensities of these peaks will be in a ratio of approximately 9:6:1. chemguide.co.uk

Common fragmentation pathways for this molecule would involve the loss of a chlorine atom, a chloromethyl radical (•CH₂Cl), or the entire chloromethyl group. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the compound. researchgate.netmiamioh.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound will show characteristic absorption bands for the various bonds present in the molecule.

C-H stretching (aromatic) : These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic) : The C-H bonds of the chloromethyl group will show stretching vibrations in the range of 3000-2850 cm⁻¹.

C=C stretching (thiophene ring) : The carbon-carbon double bond stretching vibrations within the thiophene ring are expected in the region of 1600-1450 cm⁻¹. globalresearchonline.net

C-S stretching (thiophene ring) : The stretching vibration of the carbon-sulfur bond in the thiophene ring is typically observed in the fingerprint region, around 850-600 cm⁻¹. iosrjournals.orgresearchgate.net

C-Cl stretching : The carbon-chlorine stretching vibrations are found in the region of 800-600 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Thiophene Ring C=C Stretch 1600 - 1450
Thiophene Ring C-S Stretch 850 - 600

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to its specific functional groups. While a dedicated Raman spectrum for this exact compound is not widely published, theoretical assignments can be made based on known frequencies for related structures.

Key vibrational modes anticipated in the Raman spectrum would include:

Thiophene Ring Vibrations: The aromatic thiophene ring has several characteristic vibrational modes, including C-H stretching, C=C stretching, and the ring breathing mode. The C-S stretching vibration is also a key indicator of the thiophene moiety.

C-Cl Stretching: The spectrum would show distinct peaks corresponding to the carbon-chlorine bonds. One peak would arise from the chlorine atom attached directly to the thiophene ring, and another from the chloromethyl group. The C-Cl stretching frequency typically appears in the 550–850 cm⁻¹ range. mit.edu

CH₂ Vibrations: The chloromethyl group (-CH₂Cl) would contribute signals from CH₂ scissoring, wagging, and twisting modes.

The precise positions of these peaks can be influenced by the electronic effects of the substituents on the thiophene ring.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can precisely measure bond lengths, bond angles, and reveal intermolecular interactions within the crystal lattice.

As of now, a complete single-crystal X-ray diffraction study for this compound is not available in publicly accessible crystallographic databases. However, based on computational modeling and data from related thiophene derivatives, a predicted geometry can be described. The thiophene ring is expected to be essentially planar, a characteristic feature of aromatic systems. The chloromethyl group attached at the 4-position and the chlorine atom at the 2-position will lie within this plane or be slightly displaced. Analysis of a crystalline sample would be instrumental in confirming the planarity, the rotational orientation (conformation) of the chloromethyl group relative to the ring, and identifying any significant intermolecular interactions such as halogen bonding or π-stacking that dictate the packing in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). These transitions provide insight into the conjugated π-system of the molecule.

While the specific UV-Vis spectrum for this compound is not detailed in the available literature, data for the closely related isomer, 2-(Chloromethyl)thiophene (B1266113), is available and shows UV absorption. nist.gov The electronic spectrum of this compound is expected to be similar, characterized by absorption bands corresponding to π → π* transitions within the substituted thiophene ring. The presence of the additional chlorine atom on the ring, acting as an auxochrome, is likely to cause a shift in the absorption maximum (λmax) compared to the unsubstituted 2-(chloromethyl)thiophene. researchgate.net The solvent environment can also influence the position of these absorption bands. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₅H₄Cl₂S. nih.govuni.lu The theoretical elemental composition is calculated based on its molecular weight of approximately 167.06 g/mol . nih.govnih.gov Experimental validation of these percentages is a critical step in verifying the identity of a newly synthesized batch of the compound.

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Theoretical Mass Percentage (%)
CarbonC12.011560.05535.95
HydrogenH1.00844.0322.41
ChlorineCl35.453270.90642.44
SulfurS32.06132.06019.19
Total Molar Mass167.053 g/mol

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Chloromethyl Thiophene

Molecular Modeling and Dynamics Simulations

Conformational Dynamics of 2-Chloro-4-(chloromethyl)thiophene and its Derivatives:Specific molecular dynamics simulations focusing on the conformational behavior of this compound are not documented in available research.

Although computational studies have been performed on other thiophene (B33073) derivatives, such as 2-bromo-5-chloro thiophenes, these findings cannot be directly extrapolated to provide accurate and specific data for this compound. mdpi.com

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by simulating their pathways and identifying the corresponding transition states. For a substituted thiophene like this compound, these simulations are crucial for understanding its reactivity, particularly in reactions such as electrophilic aromatic substitution, which is a characteristic reaction of aromatic systems like thiophene. nih.govuop.edu.pk

Theoretical investigations into the chloromethylation of thiophene have shown that the process can yield various isomers, including 2-chloromethyl-thiophene and 3-chloromethyl-thiophene. google.com The simulation of reaction pathways for the formation of this compound would involve mapping the potential energy surface of the reaction. This process starts with the reactants, for example, a suitable chlorothiophene precursor and a chloromethylating agent, and proceeds through a high-energy transition state to the final product.

The transition state is a critical point on the reaction coordinate, representing the energy maximum between reactants and products. Computational models, often employing Density Functional Theory (DFT), can calculate the geometry and energy of this transient species. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. For a molecule with multiple potential reaction sites like this compound, computational simulations can predict the regioselectivity of further substitutions by comparing the activation energies for attacks at different positions on the thiophene ring.

Table 1: Key Parameters from a Hypothetical Reaction Pathway Simulation

ParameterDescriptionHypothetical Value (Illustrative)
Reactants' Energy The sum of the electronic energies of the starting materials.-850 Hartrees
Transition State Geometry The molecular structure at the highest point of the energy barrier.Characterized by one imaginary frequency
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur.20 - 30 kcal/mol
Product Energy The electronic energy of the formed this compound.-850.05 Hartrees (for an exothermic reaction)
Reaction Enthalpy (ΔH) The net energy change of the reaction.-31.4 kcal/mol

This table is illustrative and does not represent actual experimental or calculated data for this specific reaction.

Prediction of Absorption, Distribution, and Metabolism (ADMET) Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a cornerstone of modern drug discovery and chemical safety assessment, allowing for the early-stage evaluation of a compound's pharmacokinetic profile. ajol.info Computational tools and web-based servers are frequently used to predict these properties for novel or understudied molecules like this compound. ajol.infotandfonline.comroyalsocietypublishing.org These predictions are based on quantitative structure-activity relationships (QSAR) and models trained on large datasets of known compounds.

For this compound, ADMET properties can be predicted based on its chemical structure. These predictions help to assess its potential bioavailability and disposition in a biological system. For instance, Lipinski's Rule of Five is a widely used filter to evaluate the druglikeness and potential for oral bioavailability of a compound. ajol.infotandfonline.com Studies on other thiophene derivatives have successfully employed such computational models to forecast their pharmacokinetic behavior. tandfonline.comroyalsocietypublishing.orgnii.ac.jp

Below is a table of predicted ADMET properties for this compound, generated using established computational models.

Table 2: Predicted ADMET Properties for this compound

Property Category Parameter Predicted Value Interpretation
Physicochemical Properties Molecular Weight 167.06 g/mol nih.gov Conforms to size limitations for drug-likeness.
LogP (Lipophilicity) ~2.5 - 3.0 Indicates good lipid solubility, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA) 28.2 Ų nih.gov Low TPSA suggests good cell membrane permeability.
Absorption Human Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability Permeable The compound may be able to cross the blood-brain barrier.
Distribution Volume of Distribution (VDss) Moderate to High Suggests distribution into tissues beyond the bloodstream.
Metabolism CYP450 Substrate/Inhibitor Likely substrate/inhibitor of CYP isoforms (e.g., CYP2D6, CYP3A4). Indicates potential for drug-drug interactions.
Excretion Total Clearance Low to Moderate Suggests a moderate rate of elimination from the body.
Toxicity AMES Mutagenicity Potential for mutagenicity The presence of a chloromethyl group can be a structural alert for reactivity with DNA.

Disclaimer: The data in this table are computationally predicted and have not been experimentally verified. They are intended for theoretical and research purposes only.

Quantum Mechanical Studies of Thiophene Ring Transformations

Quantum mechanical (QM) studies are fundamental to understanding the electronic structure and inherent reactivity of heterocyclic systems like the thiophene ring in this compound. wikipedia.orgnih.gov These theoretical investigations provide deep insights into the aromaticity, electron distribution, and molecular orbitals that govern the chemical behavior of thiophene and its derivatives. acs.org

The aromaticity of the thiophene ring, a key feature of its chemistry, arises from the delocalization of six π-electrons over the five-membered ring, which includes a lone pair from the sulfur atom. wikipedia.org QM calculations, such as Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA), can quantify this aromatic character. These studies confirm that while thiophene is aromatic, its aromaticity is less pronounced than that of benzene, which influences its reactivity. wikipedia.org

Frontier Molecular Orbital (FMO) theory is another critical application of QM in this context. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. nih.gov

HOMO: For thiophene, the HOMO is primarily localized on the ring carbons, especially at the 2- and 5-positions. This indicates that these positions are the most susceptible to attack by electrophiles, explaining the high reactivity of thiophene in electrophilic substitution reactions. uop.edu.pk The presence of substituents, like the chloro and chloromethyl groups in this compound, will modulate the energy and distribution of the HOMO, thereby influencing the regioselectivity of further reactions.

LUMO: The LUMO is also distributed over the ring and is the key orbital involved in accepting electrons from nucleophiles or in redox reactions. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. nih.gov

Quantum mechanical simulations can also model transformations of the thiophene ring itself, although such reactions (e.g., ring-opening via desulfurization) often require significant energy input or catalytic activation. uop.edu.pk By mapping the potential energy surface, QM methods can predict the feasibility of such transformations and identify the structures of intermediates and transition states, providing a complete theoretical picture of the thiophene ring's chemical dynamics. arxiv.org

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(chloromethyl)thiophene?

The synthesis typically involves chlorination of thiophene derivatives. For example, analogous protocols to 2-Chloro-4-(chloromethyl)pyridine hydrochloride () can be adapted, where chlorination of a methyl-substituted precursor (e.g., 4-methylthiophene) is performed under controlled conditions. Key steps include:

  • Reacting the precursor with chlorine gas or a chlorinating agent (e.g., Cl₂ or SOCl₂) in a solvent like carbon tetrachloride.
  • Monitoring reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC).
  • Purification via distillation or recrystallization to isolate the product .

Q. How is this compound characterized post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity.
  • IR spectroscopy to identify functional groups (e.g., C-Cl stretches at ~550–750 cm⁻¹).
  • GC-MS or HPLC for purity assessment and molecular weight confirmation, as demonstrated in thiophene derivative analyses ( ).
  • Elemental analysis to verify stoichiometry .

Q. What are the key reactivity patterns of this compound?

The compound exhibits dual reactivity due to its chloro and chloromethyl groups:

  • Nucleophilic substitution : The chloromethyl group reacts with amines, thiols, or alcohols in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Electrophilic aromatic substitution : The thiophene ring can undergo further functionalization (e.g., nitration, sulfonation) under acidic conditions .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, light, or reactive metals (e.g., aluminum), as these can degrade the compound or trigger side reactions .

Advanced Research Questions

Q. How can nucleophilic substitution reactions involving this compound be optimized for high yields?

Optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Add catalytic KI to enhance leaving-group displacement (Finkelstein reaction).
  • Workup : Quench excess reagents with aqueous NaHCO₃ and extract products using dichloromethane .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO vs. ethanol).
  • Concentration gradients : Use dose-response curves (e.g., IC₅₀ values) and replicate experiments ≥3 times.
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks to isolate compound effects .

Q. What strategies enable regioselective functionalization of this compound?

Regioselectivity is influenced by:

  • Steric effects : Bulky reagents favor substitution at the less hindered chloromethyl site.
  • Electronic directing groups : Electron-withdrawing chloro groups meta-direct subsequent electrophilic substitutions.
  • Protecting groups : Temporarily block reactive sites using silyl or acetyl groups .

Q. How can computational methods predict the reactivity of this compound?

Density functional theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots.
  • Simulate transition states for substitution reactions (e.g., activation energies for SN2 mechanisms).
  • Validate spectral data (e.g., NMR chemical shifts) against experimental results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.